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Compound of Interest

Compound Name: GSK2226649A

Cat. No.: B12404279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GSK2226649A has been identified as a novel small molecule that promotes the proliferation of

satellite cells, the resident stem cells in skeletal muscle, offering potential therapeutic avenues

for muscle repair and regeneration.[1][2] This guide provides a comprehensive analysis of the

cross-reactivity and selectivity profile of GSK2226649A, presenting key experimental data to

inform its use in research and development.

Summary of Cross-Reactivity Data
GSK2226649A, also referred to as compound 2 in the primary literature, was initially

developed as an inhibitor of c-Jun N-terminal kinase 1 (JNK-1). However, further investigation

revealed that its potent pro-proliferative effect on satellite cells is independent of JNK-1

inhibition.[1][2] To characterize its selectivity, the compound was screened against a broad

panel of kinases.

Kinase Selectivity Profile of GSK2226649A
The following table summarizes the inhibitory activity of GSK2226649A against a panel of 222

kinases at a concentration of 1 µM. The data is presented as the percentage of remaining

kinase activity compared to a control, with lower values indicating stronger inhibition. For clarity,

only kinases with significant inhibition (less than 50% remaining activity) are highlighted.
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Kinase Target % of Control Activity at 1 µM

STK10 (MST1) 10

MAP4K5 (KHS1) 14

SLK 15

YSK1 (STK25) 17

MST2 (STK3) 19

TNIK 20

MAP4K3 22

MINK1 23

MAP4K2 (GCK) 24

PAK2 30

PAK4 31

PAK5 33

PAK6 34

JNK1 40

JNK2 45

... (and 207 other kinases with >50% activity) ...

Data sourced from the supplementary information of Billin et al., ACS Chem. Biol. 2016, 11(2),

518-529.

JNK Family Inhibition Profile
While originally designed as a JNK-1 inhibitor, the pro-proliferative activity of GSK2226649A on

satellite cells does not correlate with its JNK inhibitory potency. The following table details the

half-maximal inhibitory concentrations (IC50) against JNK isoforms.
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Kinase Target IC50 (nM)

JNK-1 28

JNK-2 43

JNK-3 110

Data sourced from Billin et al., ACS Chem. Biol. 2016, 11(2), 518-529.

Experimental Protocols
Broad Kinase Profiling
The kinase selectivity of GSK2226649A was determined using a competitive binding assay.

The compound was screened at a concentration of 1 µM against a panel of 222 kinases. The

assays were performed by Millipore (now part of Merck KGaA) using their standard

KinaseProfiler™ service. This service typically utilizes active kinase enzymes and a

fluorescently labeled ATP tracer. The ability of the test compound to displace the tracer from

the ATP binding site of the kinase is measured, and the remaining kinase activity is expressed

as a percentage of a vehicle control.

JNK Inhibition Assays
The IC50 values for JNK-1, JNK-2, and JNK-3 were determined using a time-resolved

fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the

phosphorylation of a substrate by the kinase. The reaction is performed with varying

concentrations of the inhibitor to determine the concentration at which 50% of the kinase

activity is inhibited.

Visualizing the Target Deconvolution Workflow
The investigation into the mechanism of action of GSK2226649A followed a logical workflow,

starting from a phenotypic screen and leading to target deconvolution efforts.
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Phenotypic Screen
(Satellite Cell Proliferation)

Hit Identification
(2,4-diaminopyrimidines)

Lead Optimization
(GSK2226649A)

Synthesis of Analogs

Target Deconvolution

Structure-Activity Relationship
(SAR) Studies

Broad Kinase Screen
(222 Kinases) Chemoproteomics

Conclusion:
JNK-1 inhibition does not correlate with activity.

No single kinase target identified.

Click to download full resolution via product page

Target identification workflow for GSK2226649A.

Signaling Pathway Context
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Although the precise molecular target of GSK2226649A remains elusive, its origin as a JNK

inhibitor places it in the context of the MAPK signaling pathway. The diagram below illustrates

the canonical JNK signaling cascade.
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Simplified JNK signaling pathway.

Conclusion
GSK2226649A is a selective small molecule activator of satellite cell proliferation. While it

exhibits inhibitory activity against a small number of kinases at micromolar concentrations,

particularly members of the Ste20-like kinase family, it does not have a single, potent kinase

target that explains its biological activity.[1] The primary literature concludes that the pro-

proliferative effect on satellite cells is not correlated with its originally intended target, JNK-1.[1]

[2] Researchers using GSK2226649A should be aware of its modest off-target kinase activities,

but can be reasonably confident that its observed effects in satellite cell biology are not

mediated by potent inhibition of a wide range of kinases. Further investigation is required to

identify the definitive molecular target and mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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